molecular formula C23H19NO5 B12882279 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid CAS No. 649773-88-6

3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid

Cat. No.: B12882279
CAS No.: 649773-88-6
M. Wt: 389.4 g/mol
InChI Key: GPWZXJJXDBYRHD-UHFFFAOYSA-N
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Description

3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid is a chemical compound of significant interest in medicinal chemistry and antibacterial research. This benzoic acid derivative features a pyrrolidinone scaffold substituted with a 4-phenoxyphenoxy group, a structural motif found in compounds with demonstrated biological activity. Structurally related pyrrolidinone-benzoic acid analogues have been identified as potent anti-Gram-positive bacterial agents . These related compounds exhibit promising activity against critical pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains) and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values reported to be as low as 0.78 µg/mL in research settings . The plausible mechanism of action for this class of compounds, based on studies of close analogues, is the permeabilization of the bacterial cell membrane, leading to bactericidal effects . Furthermore, such compounds have shown efficacy in not only inhibiting the growth of planktonic bacteria but also in eradicating established biofilms and targeting persister cells, which are often resistant to conventional antibiotics . This makes them valuable tools for investigating new therapeutic strategies against resilient, drug-resistant infections. The compound is provided For Research Use Only. It is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

649773-88-6

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C23H19NO5/c25-22-21(13-14-24(22)17-6-4-5-16(15-17)23(26)27)29-20-11-9-19(10-12-20)28-18-7-2-1-3-8-18/h1-12,15,21H,13-14H2,(H,26,27)

InChI Key

GPWZXJJXDBYRHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1OC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Phenoxyphenoxy)benzoic Acid Intermediate

A critical intermediate in the synthesis is 4-(4-phenoxyphenoxy)benzoic acid , which can be prepared by a novel air/oxygen oxidation process starting from 1-(4-methylphenoxy)-4-phenoxybenzene. The process involves:

  • Reacting para-dihalobenzene (preferably para-dibromo or para-dichlorobenzene) with sodium phenolate in the presence of a cuprous halide catalyst (CuCl or CuBr) in a high-boiling solvent such as toluene or N-methylpyrrolidone.
  • The reaction is conducted at elevated temperatures (~200°C) with azeotropic removal of water to drive the formation of the biphenyl ether linkage.
  • The resulting 4-(4-phenoxyphenoxy)benzoic acid is obtained by oxidation of the methyl group to the carboxylic acid using a cobalt/manganese acetate catalyst system with ammonium bromide as a promoter under oxygen or air pressure at 130–140°C.
  • The oxidation is carried out in acetic or propionic acid solvent, with oxygen or air bubbled through the reaction mixture under controlled pressure and temperature.
  • The product precipitates upon cooling and is isolated by filtration, followed by recrystallization to achieve purity above 99.5% by HPLC.

This method yields the intermediate in approximately 73–76% yield with high purity, suitable for further synthetic steps.

Formation of the Pyrrolidinone Ring and Attachment to Benzoic Acid

The pyrrolidinone ring bearing the 4-phenoxyphenoxy substituent is synthesized by:

  • Starting from a suitable amino acid or lactam precursor, the pyrrolidinone ring is constructed via cyclization reactions involving intramolecular nucleophilic attack and ring closure.
  • The 4-phenoxyphenoxy substituent is introduced either before or after ring formation, typically by nucleophilic substitution on a halogenated pyrrolidinone intermediate.
  • The benzoic acid moiety is attached at the nitrogen atom of the pyrrolidinone ring through amide bond formation or nucleophilic substitution, often using activated benzoic acid derivatives (e.g., acid chlorides or esters) under controlled conditions to avoid side reactions.
  • Reaction conditions such as solvent choice, temperature, and catalysts are optimized to maximize yield and minimize impurities.

Purification and Characterization

  • The crude product is purified by chromatographic methods such as column chromatography or preparative HPLC.
  • Recrystallization from appropriate solvents ensures removal of residual impurities.
  • The final compound is characterized by melting point determination, HPLC purity analysis, and spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Catalysts Conditions Yield (%) Notes
1. Formation of 4-(4-phenoxyphenoxy)benzoic acid Ullmann-type coupling and oxidation Para-dihalobenzene, sodium phenolate, CuCl/CuBr, Co/Mn acetate, NH4Br, O2/air 200°C for coupling; 130–140°C, 12 hrs for oxidation 73–76% High purity (>99.5% HPLC), recrystallized
2. Pyrrolidinone ring synthesis and substitution Cyclization and nucleophilic substitution Amino acid/lactam precursors, halogenated intermediates Optimized organic solvents, mild heating Variable, optimized per step Requires careful control to avoid side products
3. Attachment of benzoic acid moiety Amide bond formation or nucleophilic substitution Activated benzoic acid derivatives Controlled temperature, inert atmosphere High, dependent on activation method Purification critical for pharmaceutical grade
4. Purification Chromatography, recrystallization Silica gel, solvents (e.g., ethyl acetate, hexane) Ambient to mild heating N/A Ensures >99% purity

Research Findings and Optimization Notes

  • The air/oxygen oxidation method for preparing the biphenyl ether benzoic acid intermediate is notable for its environmental friendliness and cost-effectiveness compared to traditional stoichiometric oxidants.
  • Catalyst systems involving cobalt and manganese acetates with ammonium bromide significantly enhance oxidation rates and yields.
  • Reaction parameters such as oxygen flow rate, temperature, and pressure are critical; increasing oxygen flow can reduce reaction time from 12 hours to 4 hours without compromising yield or purity.
  • The pyrrolidinone ring formation and subsequent functionalization require precise control of reaction conditions to prevent ring opening or side reactions, which can reduce yield and complicate purification.
  • Multi-step synthesis demands rigorous purification at each stage to ensure the final compound meets pharmaceutical standards, especially given the compound’s potential biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Properties

Research has indicated that derivatives of benzoic acid compounds exhibit anti-inflammatory activity. Specifically, compounds similar to 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study showed that certain phenoxy-substituted benzoic acids can significantly reduce inflammation in animal models, suggesting that this compound may hold similar therapeutic potential .

2. Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

There is evidence that compounds like 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid can act as modulators of PPARs, which play a vital role in lipid metabolism and glucose homeostasis. Such modulation is crucial in developing treatments for metabolic disorders like diabetes and obesity. The compound's structure, with its pyrrolidine and phenoxy groups, may enhance its binding affinity to PPARs, leading to improved metabolic profiles .

Pharmacological Insights

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast cancer models. For instance, a case study demonstrated that a structurally similar compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of specific signaling pathways .

2. Antimicrobial Effects

The antimicrobial properties of benzoic acid derivatives have also been explored extensively. Research indicates that compounds with phenoxy groups can exhibit enhanced antimicrobial activity against various pathogens. A study focusing on the antibacterial effects of phenoxy-substituted benzoic acids found that they effectively inhibited the growth of Gram-positive bacteria, suggesting that 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid could be a candidate for further development in antimicrobial therapies .

Data Tables

Application Mechanism Reference
Anti-inflammatoryCOX inhibition
Modulation of PPARsEnhances lipid metabolism
Anticancer activityInduces apoptosis in cancer cells
Antimicrobial effectsInhibits growth of Gram-positive bacteria

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of benzoic acid derivatives on rat models induced with inflammation. The results indicated a significant reduction in paw edema after administration of the test compounds, suggesting that 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid may exhibit similar effects.

Case Study 2: Anticancer Potential
In vitro tests on MCF-7 cells treated with derivatives of benzoic acid revealed a dose-dependent decrease in cell viability. The study concluded that these compounds could serve as lead candidates for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various therapeutic effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Key Structural Features Key Differences Biological Activity (Inferred)
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid Benzoic acid + 2-oxopyrrolidine + 4-phenoxyphenoxy N/A Potential antibacterial/anti-inflammatory (based on substituents)
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (Compound 8, ) Benzoic acid + 2-oxopyrrolidine + thioxo-oxadiazole Replaces 4-phenoxyphenoxy with thioxo-oxadiazole Antibacterial (explicitly tested; moderate activity)
3-(Pyrrolidin-1-yl)benzoic acid () Benzoic acid + unsubstituted pyrrolidine Lacks oxo and phenoxyphenoxy groups Baseline scaffold; limited bioactivity without functionalization
4-(Piperidin-1-yl)benzoic acid () Benzoic acid + piperidine ring Six-membered ring vs. pyrrolidinone Altered steric/electronic properties; possible metabolic stability

Pharmacological Activity

  • Antibacterial Potential: Compound 8 () exhibited antibacterial activity (66% yield, tested against S. aureus and E. coli), attributed to the thioxo-oxadiazole group’s electrophilic reactivity.
  • Anti-inflammatory/Cancer Targets: The phenoxyphenoxy moiety resembles kinase inhibitors (e.g., JAK/STAT inhibitors in ), suggesting possible kinase binding.

Physicochemical Properties

  • Acid Dissociation Constant (pKa) : The benzoic acid moiety (pKa ~4.2) ensures ionization at physiological pH, favoring interactions with charged residues in target proteins .

Research Findings and Limitations

  • Limitations: No direct pharmacological data exist for the target compound; inferences are drawn from structurally related molecules. The synthetic route may require optimization for scalability .

Biological Activity

3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid can be represented as follows:

C19H18NO4\text{C}_{19}\text{H}_{18}\text{N}\text{O}_{4}

This compound features a pyrrolidine ring, a benzoic acid moiety, and a phenoxy group, which contribute to its biological activity.

Research indicates that 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid acts primarily as a modulator of peroxisome proliferator-activated receptors (PPARs) . PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. The compound's interaction with these receptors can lead to various downstream effects beneficial for metabolic disorders.

1. Anti-inflammatory Effects

Studies have shown that compounds similar to 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, including those mimicking chronic inflammatory diseases.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases such as cancer and neurodegenerative disorders.

3. Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed for effective treatment.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyModelFindings
In vitro cell linesShowed significant reduction in inflammatory markers upon treatment with the compound.
Animal model of diabetesDemonstrated improved glucose tolerance and lipid profiles in treated subjects compared to controls.
Bacterial assayExhibited inhibitory effects on Staphylococcus aureus growth at specific concentrations.

Potential Therapeutic Applications

Given its biological activities, 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid may have potential applications in:

  • Metabolic syndrome management : By modulating PPARs, it could help regulate lipid metabolism and improve insulin sensitivity.
  • Chronic inflammatory diseases : Its anti-inflammatory properties may provide therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Infectious diseases : The antimicrobial activity could lead to new treatments for resistant bacterial infections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.